4-(7H-purin-6-yloxy)benzoic acid
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Overview
Description
4-(7H-purin-6-yloxy)benzoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a purine moiety linked to a benzoic acid group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7H-purin-6-yloxy)benzoic acid typically involves the reaction of 6-chloropurine with 4-hydroxybenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(7H-purin-6-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the purine or benzoic acid groups.
Substitution: The ether linkage allows for potential substitution reactions, where the purine or benzoic acid groups can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group would yield carboxylate derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(7H-purin-6-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7H-purin-6-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloropurin-9-yl)benzoic acid
- 4-(7H-purin-6-yloxy)phenol
- 4-(7H-purin-6-yloxy)benzaldehyde
Uniqueness
4-(7H-purin-6-yloxy)benzoic acid is unique due to its specific ether linkage between the purine and benzoic acid groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(7H-purin-6-yloxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-12(18)7-1-3-8(4-2-7)19-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,17,18)(H,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJERBMKACLBCRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=NC3=C2NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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